4-chloropyridine-2-carbonyl Chloride 4-chloropyridine-2-carbonyl Chloride
Brand Name: Vulcanchem
CAS No.: 53750-66-6
VCID: VC2033863
InChI: InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H
SMILES: C1=CN=C(C=C1Cl)C(=O)Cl
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176 g/mol

4-chloropyridine-2-carbonyl Chloride

CAS No.: 53750-66-6

Cat. No.: VC2033863

Molecular Formula: C6H3Cl2NO

Molecular Weight: 176 g/mol

* For research use only. Not for human or veterinary use.

4-chloropyridine-2-carbonyl Chloride - 53750-66-6

Specification

CAS No. 53750-66-6
Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
IUPAC Name 4-chloropyridine-2-carbonyl chloride
Standard InChI InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H
Standard InChI Key FYBNFLRGZHGUDY-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1Cl)C(=O)Cl
Canonical SMILES C1=CN=C(C=C1Cl)C(=O)Cl

Introduction

Basic Information and Chemical Identity

4-Chloropyridine-2-carbonyl chloride (CAS No. 53750-66-6) is a carbonyl chloride derivative belonging to the pyridine family of compounds. It features a chlorinated pyridine ring with a carbonyl chloride functional group at the 2-position and a chlorine substituent at the 4-position. This chemical structure contributes to its high reactivity and utility as an intermediate in organic synthesis.

Identification Parameters

The compound is characterized by several identification parameters that are crucial for its cataloging and reference in chemical databases, as presented in Table 1.

Table 1: Identification Parameters of 4-Chloropyridine-2-carbonyl Chloride

ParameterValue
CAS Number53750-66-6
Molecular FormulaC6H3Cl2NO
Molecular Weight176.00 g/mol
IUPAC Name4-chloropyridine-2-carbonyl chloride
Standard InChIInChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H
Standard InChIKeyFYBNFLRGZHGUDY-UHFFFAOYSA-N
SMILESC1=CN=C(C=C1Cl)C(=O)Cl
PubChem Compound ID11095146

The compound also exists as a hydrochloride salt form with CAS No. 51727-15-2 and molecular formula C6H4Cl3NO, which has different properties and applications in certain synthesis routes .

Physical and Chemical Properties

4-Chloropyridine-2-carbonyl chloride possesses distinct physical and chemical properties that influence its behavior in chemical reactions and determine its handling requirements.

Physical Properties

The physical properties of this compound are essential for understanding its behavior under various conditions, as outlined in Table 2.

Table 2: Physical Properties of 4-Chloropyridine-2-carbonyl Chloride

PropertyValue
Physical StateSolid
Density1.454 g/cm³
Boiling Point227.2°C at 760 mmHg
Flash Point91.2°C
Vapor Pressure0.078 mmHg at 25°C
Refractive Index1.566
Molar Refractivity39.483 cm³
Molar Volume121.016 cm³
Surface Tension49.585 dyne/cm
Enthalpy of Vaporization46.378 kJ/mol

These physical properties highlight the compound's relatively high boiling point and low vapor pressure, which are characteristic of carbonyl chlorides with aromatic rings .

Chemical Properties

The chemical properties of 4-chloropyridine-2-carbonyl chloride are primarily determined by its functional groups. The carbonyl chloride group (COCl) is highly reactive toward nucleophilic substitution reactions, making this compound an excellent acylating agent. The chlorine at the 4-position of the pyridine ring also contributes to the compound's electronic properties, enhancing the electrophilicity of the carbonyl carbon .

Key chemical properties include:

  • High reactivity with nucleophiles, particularly amines, alcohols, and thiols

  • Susceptibility to hydrolysis in the presence of moisture

  • Ability to participate in cross-coupling reactions under appropriate conditions

  • Corrosive nature due to the acid chloride functionality

  • Potential for nucleophilic aromatic substitution reactions at the 4-position

Synthesis and Production Methods

The synthesis of 4-chloropyridine-2-carbonyl chloride can be achieved through various routes, with the most common method involving the chlorination of pyridine-2-carboxylic acid derivatives.

Standard Synthesis Route

The typical production method involves the reaction of 4-chloropicolinic acid (4-chloropyridine-2-carboxylic acid) with thionyl chloride or other chlorinating agents. This reaction converts the carboxylic acid group to an acid chloride, yielding the target compound.

Recent advancements in the synthesis include the use of bromine as a catalyst to improve yield and purity of the final product.

Industrial Production Process

In industrial settings, the synthesis often proceeds through a more controlled process. According to patent literature, one established method includes:

  • Treating picolinic acid with thionyl chloride and sodium bromide

  • Chlorination at the 4-position using specific reaction conditions

  • Formation of the carbonyl chloride functionality

  • Isolation of the product as either the free compound or the hydrochloride salt

In one documented industrial process, the crude 4-chloropyridine-2-carbonyl chloride hydrochloride is used directly as a toluene solution in subsequent synthesis steps, which improves efficiency in multi-step synthetic processes .

Applications in Chemical Synthesis

4-Chloropyridine-2-carbonyl chloride serves as an important building block in various chemical transformations, particularly in the synthesis of pharmaceutically active compounds.

General Synthetic Applications

The primary utility of this compound lies in its ability to form amide bonds through reaction with amines. This reactivity makes it valuable for:

  • Peptide synthesis and modification

  • Formation of complex heterocyclic systems

  • Introduction of the 4-chloropicolinoyl moiety into larger molecular structures

  • Development of structure-activity relationship studies in medicinal chemistry

Specific Synthetic Transformations

The compound participates in several specific reactions that are valuable in organic synthesis:

  • Amidation reactions with primary and secondary amines

  • Esterification with alcohols

  • Thioester formation with thiols

  • Nucleophilic aromatic substitution at the 4-position to introduce various functionalities

  • Cross-coupling reactions to create more complex heterocyclic systems

Role in Pharmaceutical Research

The significance of 4-chloropyridine-2-carbonyl chloride in pharmaceutical research is exemplified by its central role in the synthesis of anticancer and other bioactive compounds.

Synthesis of Sorafenib Analogs

One of the most notable applications of 4-chloropyridine-2-carbonyl chloride is in the synthesis of sorafenib analogs. Sorafenib is a multikinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma .

A comprehensive study published in the journal Molecules demonstrates a 4-step synthetic pathway that includes:

  • Preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride

  • Formation of 4-chloro-pyridine-2-carboxamides

  • Synthesis of 4-(4-aminophenoxy)-pyridine-2-carboxamides

  • Production of the target compounds: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamides

The final compounds (series 4a-e) exhibited significant antiproliferative activity against various tumor cell lines, with IC50 values in the lower micromolar range (1-4.3 μmol·L−1). Remarkably, these compounds demonstrated potency comparable to or better than sorafenib itself .

Table 3: Antiproliferative Activity of Sorafenib Analogs Synthesized Using 4-Chloropyridine-2-carbonyl Chloride

CompoundLog PL1210 IC50 (μM)CEM IC50 (μM)HeLa IC50 (μM)HEL IC50 (μM)
4b5.313.0 ± 0.83.0 ± 0.22.0 ± 0.63.2 ± 0.2
4c5.733.0 ± 1.03.0 ± 0.42.0 ± 0.12.9 ± 0.0
4d5.492.0 ± 0.82.0 ± 0.082.0 ± 0.23.1 ± 0.2
4e5.773.0 ± 0.72.0 ± 0.42.0 ± 0.14.6 ± 0.36
Sorafenib3.763.0 ± 0.86.0 ± 1.03.0 ± 0.77.5 ± 0.7

The data clearly indicate that the sorafenib analogs synthesized using 4-chloropyridine-2-carbonyl chloride demonstrated improved anticancer activity compared to sorafenib in several cell lines .

Other Pharmaceutical Applications

Beyond sorafenib analogs, 4-chloropyridine-2-carbonyl chloride has been utilized in the synthesis of various other pharmaceutical compounds, including:

  • Antimicrobial agents

  • Anti-inflammatory compounds

  • Novel peptide structures with potential biological activity

  • Enzyme inhibitors targeting specific biochemical pathways

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